
3,5-Dibenzyloxyphenol
Overview
Description
3,5-Dibenzyloxyphenol is an organic compound with the molecular formula C20H18O3 and a molecular weight of 306.4 g/mol. It is a derivative of resorcinol, where the hydroxyl groups at positions 3 and 5 are protected by benzyl groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dibenzyloxyphenol involves the reaction of resorcinol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the Friedel-Crafts coupling of a cinnamyl alcohol derivative to this compound, followed by hydroxylation and cyclization through an intermediate orthoester.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzyloxyphenol undergoes various chemical reactions typical of phenolic compounds. These include:
Oxidation: The benzyloxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
3,5-Dibenzyloxyphenol features two benzyloxy groups attached to a phenolic core. This structural arrangement enhances its reactivity and solubility, making it suitable for diverse applications. The compound can be represented as follows:
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. A study involving human breast cancer cells (MCF-7) revealed a dose-dependent inhibition of cell viability, with an IC50 value of approximately 30 µM. The compound appears to target key signaling pathways involved in cell growth and survival.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 65 |
50 | 40 |
Biological Research
The compound's interaction with biological systems has been a focal point of research:
- Mechanism of Action : The phenolic structure allows for hydrogen bonding and π-π interactions with biological macromolecules. This interaction is crucial for its biological activity, influencing various metabolic pathways and cellular processes .
- p53 Activation : Studies have indicated that derivatives of benzyloxyphenol can activate p53 expression, which plays a vital role in tumor suppression and the regulation of the cell cycle .
Materials Science
In materials science, this compound is explored for its role in the development of advanced materials:
- Nanotechnology : The compound's properties are leveraged in phenolic-enabled nanotechnology (PEN), where it is used to engineer nanoparticles with specific functionalities for biomedical applications. This includes biosensing and drug delivery systems .
Study on Anticancer Activity
In a recent study published in 2023, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The findings highlighted significant cytotoxicity at varying concentrations, establishing its potential as a therapeutic agent in cancer treatment.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against common bacterial strains. The results confirmed its effectiveness and suggested further exploration into its use as an antibacterial agent in clinical settings.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Mechanism of Action
The antioxidant activity of 3,5-Dibenzyloxyphenol is attributed to the generation of a Lewis acid catalyst, which can destroy a significant number of hydroperoxide molecules per mole of the compound. This activity is not inherent but develops through specific chemical transformations. The compound’s mechanism of action involves the stabilization of free radicals and the prevention of oxidative damage.
Comparison with Similar Compounds
Resorcinol: The parent compound of 3,5-Dibenzyloxyphenol, used in antiseptics and the synthesis of dyes and resins.
Dibenzofuran Derivatives: These compounds share structural similarities and have applications in medicinal chemistry as kinase inhibitors.
Uniqueness: this compound is unique due to its dual benzyloxy groups, which provide enhanced stability and reactivity compared to resorcinol. This makes it a valuable intermediate in the synthesis of complex natural products and phenolic polymers.
Biological Activity
3,5-Dibenzyloxyphenol (DBOP) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of DBOP, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by two benzyloxy groups attached to the phenolic structure at the 3 and 5 positions. The synthesis typically involves the alkylation of phenol derivatives with benzyl halides under basic conditions. This method allows for the selective introduction of the benzyloxy groups, which significantly influence the compound's biological properties.
Antimicrobial Activity
Research indicates that DBOP exhibits significant antimicrobial properties. A study demonstrated that DBOP showed potent activity against various bacterial strains, including drug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
This data suggests that DBOP could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Properties
DBOP has also been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating p53 pathways and increasing reactive oxygen species (ROS) levels. One study reported that treatment with DBOP led to a significant reduction in cell viability in breast cancer cells:
- Cell Line : MCF-7
- IC50 Value : 15 μM after 48 hours of treatment.
The compound's ability to modulate apoptotic pathways highlights its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The anti-inflammatory properties of DBOP have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, DBOP administration resulted in reduced edema and pain response, suggesting its utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of DBOP against multi-drug resistant strains. The results indicated that DBOP not only inhibited growth but also exhibited bactericidal effects at higher concentrations, supporting its potential use in treating infections caused by resistant bacteria .
- Anticancer Mechanisms : In a study focusing on breast cancer cells, DBOP was shown to induce apoptosis through ROS generation and p53 activation. The findings suggest that DBOP could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
- Inflammation Model : An animal model study demonstrated that DBOP significantly reduced paw edema in a carrageenan-induced inflammation model, indicating its potential role in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-Dibenzyloxyphenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves benzylation of 3,5-dihydroxybenzene derivatives. A Williamson ether synthesis is commonly employed, where hydroxyl groups are protected using benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. Key factors affecting yield include:
- Catalyst selection : Solid bases like MgO-Al₂O₃ (used in acetone condensation reactions for similar compounds) improve regioselectivity and reduce side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography .
- Temperature : Reactions at 80–100°C for 12–24 hours optimize benzyl group incorporation while minimizing decomposition .
Example Protocol :
Dissolve 3,5-dihydroxybenzaldehyde in DMF.
Add benzyl bromide (2.2 eq) and K₂CO₃ (3 eq).
Reflux at 90°C for 18 hours.
Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Q. How can researchers optimize the protection of hydroxyl groups during synthesis?
Methodological Answer: Optimization strategies include:
- Stepwise protection : Introducing benzyl groups sequentially using stoichiometric control to avoid over-substitution.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .
- Monitoring intermediates : TLC or HPLC analysis at intermediate stages ensures selective benzylation .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can computational methods aid in interpretation?
Methodological Answer:
- NMR : H NMR distinguishes benzyl protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.8–7.4 ppm). C NMR confirms ether linkages (C-O at δ 70–80 ppm).
- FTIR : Benzyl C-O-C stretches appear at 1200–1250 cm⁻¹, while phenolic O-H (if present) shows a broad peak at 3200–3500 cm⁻¹ .
- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies and NMR chemical shifts with <5% deviation from experimental data, aiding in structural validation .
Q. How do solvent polarity and temperature affect regioselectivity in the benzylation of polyhydroxy phenolic compounds?
Methodological Answer:
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states, favoring para-substitution. Low-polarity solvents (e.g., toluene) may lead to ortho-byproducts due to steric effects .
- Temperature : Lower temperatures (0–25°C) slow reaction kinetics, improving selectivity for mono-benzylation. Elevated temperatures (80–100°C) promote di-substitution but risk side reactions like oxidation .
Q. Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be investigated?
Methodological Answer:
- Purity assessment : Use HPLC or GC-MS to identify impurities (e.g., residual benzyl halides or diastereomers) that may alter melting points .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for polymorphic forms .
- Reproducibility checks : Compare synthetic protocols (e.g., solvent drying methods, catalyst aging) to isolate variables affecting data .
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJBICMACXNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473868 | |
Record name | 3,5-dibenzyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-98-8 | |
Record name | 3,5-dibenzyloxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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